![molecular formula C16H12ClN3O2 B2457600 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide CAS No. 400080-01-5](/img/structure/B2457600.png)
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide is a chemical compound with the molecular formula C16H12ClN3O2 and a molecular weight of 313.73838 g/mol This compound is known for its unique structure, which includes a quinoxaline moiety linked to a phenylacetamide group through an ether linkage
准备方法
The synthesis of 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-(2-quinoxalinyloxy)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
化学反应分析
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction Reactions: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives. Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.
科学研究应用
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
作用机制
The mechanism of action of 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation. The chloro group enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its biological effects .
相似化合物的比较
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzamide: This compound has a benzamide group instead of an acetamide group, which affects its reactivity and biological activity.
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]propionamide: The presence of a propionamide group alters its solubility and pharmacokinetic properties.
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]butyramide: This compound has a butyramide group, which can influence its interaction with biological targets.
属性
IUPAC Name |
2-chloro-N-(4-quinoxalin-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-9-15(21)19-11-5-7-12(8-6-11)22-16-10-18-13-3-1-2-4-14(13)20-16/h1-8,10H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDWMUSDKXSVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2457519.png)
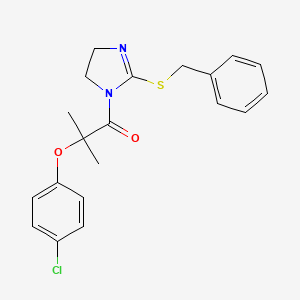
![7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457524.png)
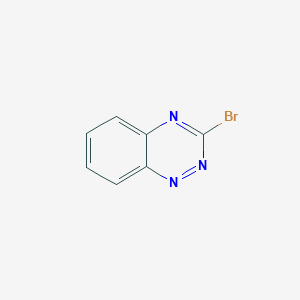
![2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2457526.png)
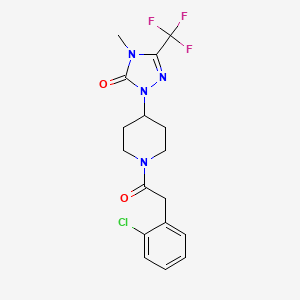
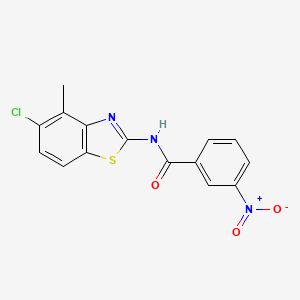
![N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B2457530.png)
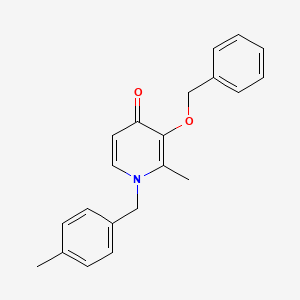
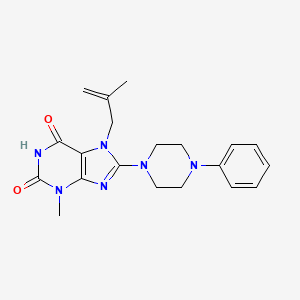
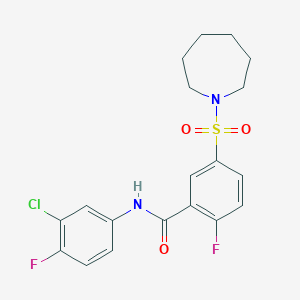
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetamide](/img/structure/B2457538.png)
![4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2457540.png)
